2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid
CAS No.: 1052642-90-6
Cat. No.: VC5285639
Molecular Formula: C12H21NO3
Molecular Weight: 227.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052642-90-6 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.304 |
| IUPAC Name | 2-(butan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | WMPANUWJMFSCAC-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)C1CCCCC1C(=O)O |
Introduction
Chemical Identity
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IUPAC Name: 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid
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Synonyms:
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2-(butan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
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MFCD06066204
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PubChem CID: 19628942
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Molecular Formula:
Structural Features
The compound consists of:
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A cyclohexane ring as the core structure.
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A secondary butyl group attached to an amide (-CONH-) functional group.
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A carboxylic acid (-COOH) group attached to the cyclohexane ring.
2D Representation:
The structure includes a planar amide bond and a flexible cyclohexane ring, which may adopt chair or boat conformations depending on the environment.
3D Conformation:
Interactive models indicate conformational flexibility due to the cyclohexane ring and secondary butyl substituent, which can influence its reactivity and binding properties in biological systems .
Synthesis Pathway
The synthesis of 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid typically involves:
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Amide Formation: Reaction of cyclohexanecarboxylic acid with sec-butylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
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Purification: The crude product is purified using recrystallization or chromatography techniques.
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Characterization: NMR spectroscopy, IR spectroscopy, and mass spectrometry are used to confirm the structure.
Pharmaceutical Applications
The compound's amide and carboxylic acid functionalities make it a candidate for drug design:
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It may serve as a scaffold for synthesizing bioactive molecules.
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The secondary butyl group could enhance lipophilicity and membrane permeability, potentially improving bioavailability.
Material Science
The compound's structural rigidity combined with functional groups may allow its use in polymer chemistry or as a building block in supramolecular assemblies.
Research Insights and Future Directions
Although specific biological activities of this compound are not well-documented, its structural similarity to other bioactive molecules suggests potential utility in:
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Anticancer research: Amide-containing derivatives often exhibit cytotoxic activities against cancer cell lines.
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Antimicrobial studies: Carboxylic acids are known for their role in disrupting microbial membranes.
Further research should focus on:
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Structure-activity relationship (SAR) studies to identify pharmacophores.
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Toxicological profiling to ensure safety for therapeutic use.
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